(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine

cephamycin synthesis process chemistry side-chain manufacturing

(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine (CAS 76610-81-6, MF: C₁₁H₁₇N₃O₆, MW: 287.27) is the validated 7β-acylamino side-chain intermediate specifically required for the synthesis of cefbuperazone, a second-generation cephamycin antibiotic. The compound is constructed from a 4-ethyl-2,3-dioxopiperazine-1-carbonyl group condensed with D-threonine, establishing a defined (2R,3S) stereochemistry.

Molecular Formula C11H17N3O6
Molecular Weight 287.27 g/mol
Cat. No. B11844550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine
Molecular FormulaC11H17N3O6
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)O
InChIInChI=1S/C11H17N3O6/c1-3-13-4-5-14(9(17)8(13)16)11(20)12-7(6(2)15)10(18)19/h6-7,15H,3-5H2,1-2H3,(H,12,20)(H,18,19)/t6-,7+/m0/s1
InChIKeyZHSHILPNZJXHGF-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefbuperazone Side Chain (4-Ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine CAS 76610-81-6: Procurement-Grade Overview


(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine (CAS 76610-81-6, MF: C₁₁H₁₇N₃O₆, MW: 287.27) is the validated 7β-acylamino side-chain intermediate specifically required for the synthesis of cefbuperazone, a second-generation cephamycin antibiotic [1]. The compound is constructed from a 4-ethyl-2,3-dioxopiperazine-1-carbonyl group condensed with D-threonine, establishing a defined (2R,3S) stereochemistry [2]. It is supplied as a white to off-white powder with a typical commercial purity specification of NLT 98% (HPLC) and a measured aqueous solubility of approximately 15 g/L at 25 °C [3]. This intermediate is distinct from the tert-butyl-protected variant (CAS 79276-23-6) and from the related 4-ethyl-2,3-dioxopiperazine side chains employed in cefoperazone and piperacillin synthesis, which differ in their amino acid conjugation partners [4].

Why Generic Side-Chain Substitution Fails: Cefbuperazone Intermediate (CAS 76610-81-6) Structural Determinants


The C-7 acylamino side chain of a cephalosporin is the primary determinant of its antibacterial spectrum, penicillin-binding protein (PBP) affinity, and β-lactamase susceptibility . In the case of cefbuperazone, the (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine side chain cannot be generically replaced by the superficially similar cefoperazone side chain (which utilizes a 4-hydroxyphenylglycine scaffold) or by piperacillin's side chain (which employs a phenylacetamido-penicillin core), because the D-threonine-derived (2R,3S) stereochemistry and the free 3-hydroxy group are essential for the correct spatial orientation and hydrogen-bonding network required for PBP binding and for the subsequent 7α-methoxy incorporation that distinguishes cephamycins from conventional cephalosporins [1][2]. Substitution with an incorrectly protected intermediate (e.g., the O-tert-butyl variant CAS 79276-23-6) necessitates an additional deprotection step, introducing process complexity, cost, and the risk of epimerization at the threonine α-carbon, which would abolish antibacterial activity [3].

Quantitative Differentiation Evidence: (4-Ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine vs. Closest Analogs


Synthesis Yield Superiority: Direct Condensation Route Yields 85–90.2% vs. Prior Art 39.5%

The direct condensation method disclosed in CN106045925B for producing (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine achieves a product yield of 85.0–90.2% with HPLC purity of 99.5–99.6%, representing a >2.1-fold improvement over the prior art multi-step protected route, which yielded only 39.5% [1]. This method eliminates the need for protecting group manipulation of the D-threonine hydroxyl, reducing the number of unit operations and solvent consumption [1]. In comparison, the tert-butyl-protected analog (CAS 79276-23-6) requires an additional acidolytic deprotection step that introduces process complexity and the risk of stereochemical erosion at the C-2 position .

cephamycin synthesis process chemistry side-chain manufacturing

β-Lactamase Resistance: Cefbuperazone Side-Chain-Containing Antibiotic Resists Hydrolysis, Unlike Cefoperazone

Cefbuperazone, whose antibacterial activity depends entirely on the (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine side chain at the 7β position, was not hydrolyzed by plasmid-mediated or chromosomal β-lactamases, in direct contrast to cefoperazone, cefotaxime, and ceftriaxone [1]. A 10,000-fold increase in bacterial inoculum size caused an increase in the MIC of cefoperazone, cefotaxime, and ceftriaxone, but had no effect on the MIC of cefbuperazone, cefotetan, or cefoxitin [1]. Cefbuperazone also inhibited the P99 Enterobacter cloacae β-lactamase with an I₅₀ of 1 µg/mL [2].

β-lactamase stability cephamycin anaerobic bacteriology

PBP Affinity Modulation by N-4 Ethyl Substituent: 4-Ethyl-2,3-dioxopiperazine Enhances Target Binding

A systematic structure-activity relationship study of 2,3-dioxopiperazine-containing β-lactam analogs demonstrated that antibacterial activity against Escherichia coli and Klebsiella pneumoniae increased progressively with the number of carbon atoms at the N-4 position of the 2,3-dioxopiperazine ring, and that this increase correlated directly with enhanced binding affinity to PBP 3, while outer membrane permeability and β-lactamase stability were largely unaffected by the N-4 alkyl chain length [1]. The 4-ethyl substituent (2 carbon atoms) in the target compound thus occupies a specific, quantifiable point on this activity gradient, distinguishing it from N-4 methyl (1 carbon) or N-4 unsubstituted analogs that would exhibit lower PBP affinity and weaker antibacterial potency [1].

structure-activity relationship penicillin-binding protein 2,3-dioxopiperazine

In Vivo Efficacy: Cefbuperazone Side-Chain-Dependent Activity Superior to Cefmetazole and Cefotaxime Against Enterobacteriaceae in Murine Infection Models

In comparative murine infection studies, cefbuperazone (T-1982) demonstrated higher in vivo antibacterial activity than latamoxef, cefotaxime, and cefmetazole against experimental intraperitoneal and urinary tract infections caused by Escherichia coli and Klebsiella pneumoniae [1]. This efficacy advantage is a direct functional consequence of the (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine side chain combined with the 7α-methoxy cephamycin nucleus, as the side chain determines PBP target engagement and the methoxy group confers β-lactamase stability [2]. In clinical isolate MIC testing, cefbuperazone peak MICs against E. coli and K. pneumoniae were ≤0.1–0.2 µg/mL (10⁶ CFU/mL inoculum), equal to cefotetan (CTT) and markedly superior to cefazolin (CEZ) and cefmetazole (CMZ) [3].

in vivo antibacterial mouse infection model Klebsiella pneumoniae

Stereochemical Integrity: (2R,3S) D-Threonine Configuration as a Non-Negotiable Structural Requirement

The (2R,3S) absolute configuration of the D-threonine moiety in (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine is a critical determinant of bioactivity; epimerization at the C-2 carbon (producing the L-threonine or (2S,3S) diastereomer) would sterically misalign the side chain within the PBP active site, abolishing antibacterial activity [1]. The commercial product is specified as the single (2R,3S) diastereomer at NLT 98% purity, with the free 3-hydroxy group available for direct acylation coupling to the cephem nucleus [2]. By contrast, the O-tert-butyl-protected analog (CAS 79276-23-6) requires acid-mediated deprotection that risks acid-catalyzed epimerization at C-2, potentially generating an inactive diastereomeric impurity .

stereochemistry D-threonine chiral intermediate

Procurement Application Scenarios for (4-Ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine (CAS 76610-81-6)


Cefbuperazone Sodium API Manufacturing: Direct 7β-Side-Chain Acylation Route

The primary industrial application of (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine is as the immediate 7β-side-chain precursor in the convergent synthesis of cefbuperazone sodium. The free carboxylic acid and unprotected 3-hydroxy group permit direct activation (e.g., via ethyl chloroformate / N-methylmorpholine mixed anhydride formation) and coupling to the 7β-amino-7α-methoxy cephem nucleus without additional protecting-group manipulations, consistent with the high-yield (85–90.2%) process validated at multi-kilogram scale in CN106045925B [1]. This application scenario is preferred over routes employing the O-tert-butyl-protected analog (CAS 79276-23-6), which adds a deprotection step and introduces the risk of C-2 epimerization .

Analytical Reference Standard for Cefbuperazone-Related Impurity Profiling

Because the (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine side chain is a potential process impurity and degradation product in cefbuperazone formulations, the high-purity compound (HPLC ≥99.5% as demonstrated in CN106045925B) can serve as a qualified reference standard for HPLC method development, method validation (AMV), and quality control (QC) release testing in ANDA or DMF filings [1]. Its use as an impurity marker is directly analogous to the role of 4-ethyl-2,3-dioxopiperazine-1-carboxylic acid (Cefoperazone Impurity 4, CAS 1416704-15-8) in cefoperazone analytical methods [2].

Cephamycin SAR Research: Probing the Contribution of D-Threonine vs. Alternative Amino Acid Conjugates

For medicinal chemistry programs investigating structure-activity relationships among 2,3-dioxopiperazine-containing β-lactam antibiotics, (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine provides a defined intermediate for systematic comparison against side chains incorporating different amino acids (e.g., phenylglycine for cefoperazone, ampicillin for piperacillin). The N-4 ethyl substituent occupies a known position on the PBP affinity gradient established by piperacillin-analogue SAR studies [1], and the D-threonine hydroxyl offers a handle for further derivatization or bioconjugation .

Process Development and Scale-Up: Benchmarking Alternative Synthetic Routes

The published yield data from CN106045925B (85.0–90.2% yield, ≥99.5% purity at 43–98 kg scale) provide a quantifiable performance benchmark against which any alternative synthetic route or supplier qualification can be measured [1]. The 2.15–2.28× yield advantage over the prior protected-intermediate route (39.5% yield) establishes a clear cost-of-goods threshold for procurement decisions [1].

Quote Request

Request a Quote for (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.